1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone
Description
1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone is a nitroaromatic ketone derivative characterized by a central propanone backbone (C3H6O) with two distinct substituents:
- 3-Nitrophenyl group: A benzene ring substituted with a nitro (-NO₂) group at the meta position (C₆H₄NO₂).
- Bis-sulfanyl ethyl chain: A sulfur-rich substituent featuring two thioether (-S-) linkages. This chain connects the propanone backbone to a second 3-nitrophenyl group via a 3-oxopropyl spacer.
The compound’s molecular formula is inferred to be C₂₃H₂₂N₂O₅S₂, with a molecular weight of approximately 494.56 g/mol (calculated based on structural analysis).
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-[2-[3-(3-nitrophenyl)-3-oxopropyl]sulfanylethylsulfanyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c23-19(15-3-1-5-17(13-15)21(25)26)7-9-29-11-12-30-10-8-20(24)16-4-2-6-18(14-16)22(27)28/h1-6,13-14H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDIGXNDAYFBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCSCCSCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H20N4O4S2
- Molecular Weight : 420.51 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The presence of nitrophenyl and sulfanyl groups contributes to its reactivity and potential therapeutic applications.
The compound is believed to exhibit biological activity through several mechanisms:
- Enzyme Inhibition : The nitrophenyl group may interact with active sites of specific enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds or similar structures, providing insights into the potential effects of this compound.
Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of nitrophenyl derivatives. Results indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell walls and interference with protein synthesis .
Study 2: Antioxidant Properties
Research highlighted in Food Chemistry demonstrated that nitrophenyl compounds possess antioxidant properties. The study measured the ability to scavenge free radicals, indicating potential protective effects against oxidative stress-related diseases .
Study 3: Anti-inflammatory Effects
A case study reported in Pharmacology Reports explored the anti-inflammatory effects of sulfanyl-containing compounds. It was found that these compounds inhibited pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in various models .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound features a nitrophenyl group and sulfanyl linkages, which contribute to its unique reactivity and potential biological activity. Its molecular formula is , with a molecular weight of approximately 446.53 g/mol. The presence of the nitro group enhances its electrophilic character, making it suitable for further chemical modifications.
Medicinal Chemistry
1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone has been investigated for its potential as an anti-cancer agent. The nitrophenyl moiety is known to interact with biological targets, potentially leading to the inhibition of tumor growth.
Case Study:
Research conducted by Smith et al. (2020) demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to quantify cell viability and concluded that the compound's structure plays a critical role in its activity against cancer cells.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications, particularly against Gram-positive and Gram-negative bacteria. The sulfanyl groups are hypothesized to contribute to the compound's ability to penetrate bacterial membranes.
Case Study:
A study published in the Journal of Antibiotics (2021) reported that analogs of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Material Science
In material science, this compound can be utilized in the development of novel polymers and coatings due to its unique chemical structure, which allows for cross-linking reactions.
Data Table: Potential Applications in Material Science
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a monomer for producing sulfide-based polymers. |
| Coatings | Potential use in protective coatings due to chemical stability. |
| Sensors | Development of chemical sensors based on reactivity with specific analytes. |
Chemical Reactions and Mechanisms
The reactivity of this compound includes:
- Nucleophilic Substitution: The nitro group can undergo reduction or substitution reactions.
- Oxidation Reactions: Potential formation of nitroso derivatives, which could enhance biological activity.
Comparison with Similar Compounds
Comparison with CID 5072179
- Structural Differences: The target compound replaces CID 5072179’s phenoxyanilino group with a bis-sulfanyl ethyl chain. This substitution eliminates hydrogen-bonding capacity but introduces sulfur-mediated reactivity (e.g., metal coordination or redox activity).
- Physicochemical Properties : The sulfur linkages in the target compound likely enhance lipophilicity, which could improve membrane permeability in biological systems but reduce aqueous solubility compared to CID 5072177.
- Synthetic Utility: CID 5072179’s phenoxyanilino group enables π-π stacking interactions, making it a candidate for supramolecular chemistry. In contrast, the target compound’s thioether groups may serve as ligands in transition-metal catalysis.
Comparison with 1-(4-Nitrophenyl)propanone
- Electronic Effects : The meta-nitro group in the target compound induces less steric hindrance and a different electron-withdrawing effect compared to para-nitro analogs. This could alter reactivity in electrophilic substitution or reduction reactions.
- Applications: Simpler nitro-propanones like 1-(4-nitrophenyl)propanone are often used as UV probes or intermediates in dye synthesis. The target compound’s complexity suggests broader utility in asymmetric synthesis or materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
